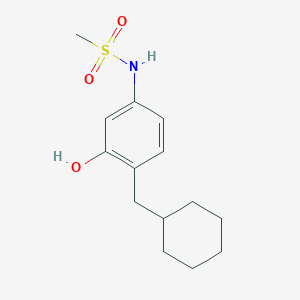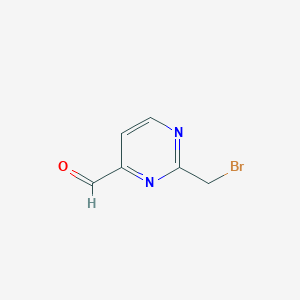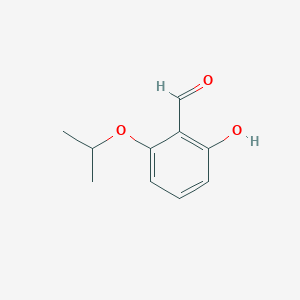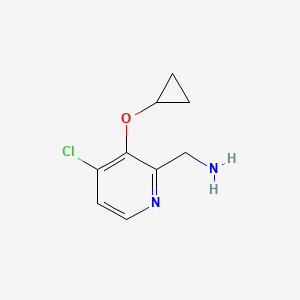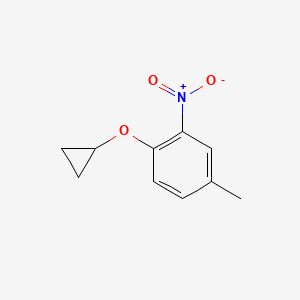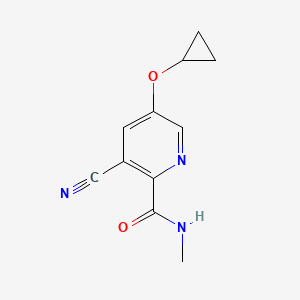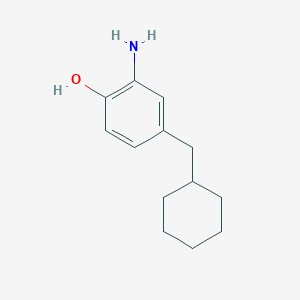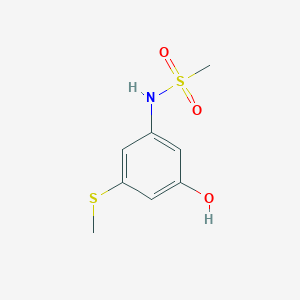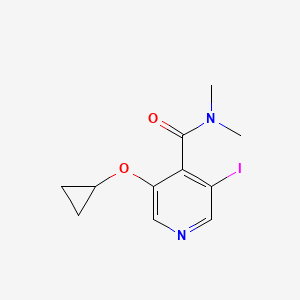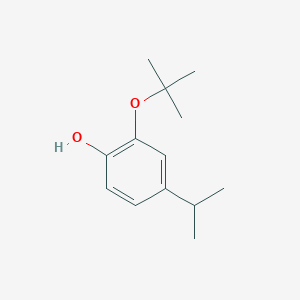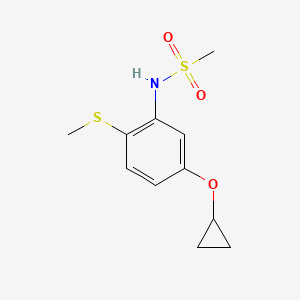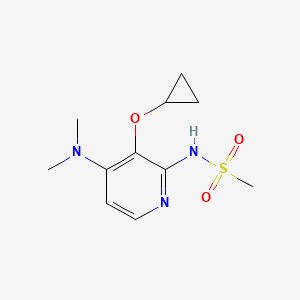
3-Cyclopropoxy-4-isopropyl-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-isopropyl-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a pyridine derivative, characterized by the presence of cyclopropoxy, isopropyl, and methoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropyl-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and cyclopropyl bromide.
Cyclopropylation: The cyclopropylation of 2-methoxypyridine is carried out using cyclopropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions.
Isopropylation: The resulting intermediate is then subjected to isopropylation using isopropyl bromide and a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as column chromatography, to obtain high-purity product.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-4-isopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under appropriate solvent and temperature conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
3-Cyclopropoxy-4-isopropyl-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-2-isopropyl-4-methoxypyridine: Similar structure but different substitution pattern.
4-Cyclopropoxy-3-isopropyl-2-methoxypyridine: Another isomer with a different arrangement of substituents.
Uniqueness
3-Cyclopropoxy-4-isopropyl-2-methoxypyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other pyridine derivatives.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-methoxy-4-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-7-13-12(14-3)11(10)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChIキー |
BLJKXCDZINBPQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NC=C1)OC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


